molecular formula C10H18O2 B13793155 2-Methylcyclopentyl butanoate CAS No. 75378-40-4

2-Methylcyclopentyl butanoate

Katalognummer: B13793155
CAS-Nummer: 75378-40-4
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: QVOMPQNXNSNAGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylcyclopentyl butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a methyl group and a butanoate ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylcyclopentyl butanoate can be synthesized through the esterification reaction between 2-methylcyclopentanol and butanoic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The reaction mixture is then subjected to distillation to purify the ester product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 2-methylcyclopentanol and butanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis (saponification) using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: 2-Methylcyclopentanol and butanoic acid.

    Reduction: 2-Methylcyclopentanol.

    Transesterification: Varies depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

2-Methylcyclopentyl butanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.

Wirkmechanismus

The mechanism of action of 2-methylcyclopentyl butanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the release of 2-methylcyclopentanol and butanoic acid. These products can then participate in various metabolic pathways. The compound’s interactions with enzymes and other molecular targets are of interest in understanding its biological effects.

Vergleich Mit ähnlichen Verbindungen

    Methyl butanoate: Similar ester structure but with a simpler alkyl group.

    Ethyl butanoate: Another ester with a different alkyl group.

    2-Methylcyclopentanol: The alcohol precursor to 2-methylcyclopentyl butanoate.

Uniqueness: this compound is unique due to its cyclopentane ring structure, which imparts different physical and chemical properties compared to linear esters. This structural feature can influence its reactivity and interactions in various applications.

Eigenschaften

CAS-Nummer

75378-40-4

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(2-methylcyclopentyl) butanoate

InChI

InChI=1S/C10H18O2/c1-3-5-10(11)12-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

QVOMPQNXNSNAGE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1CCCC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.